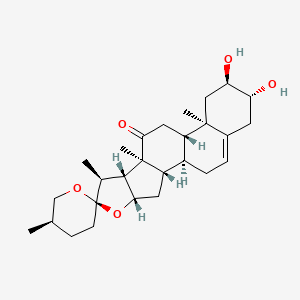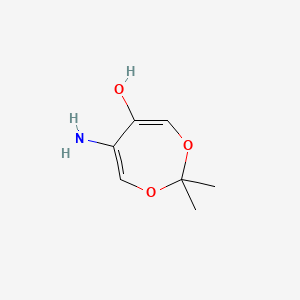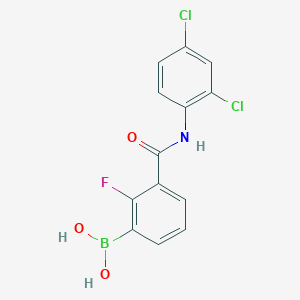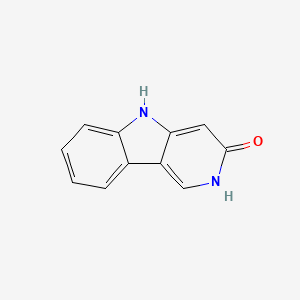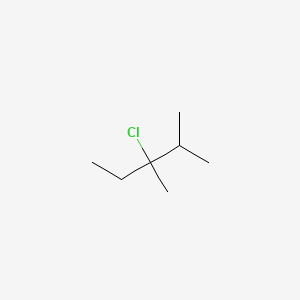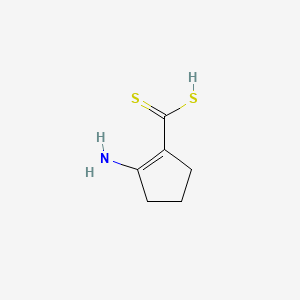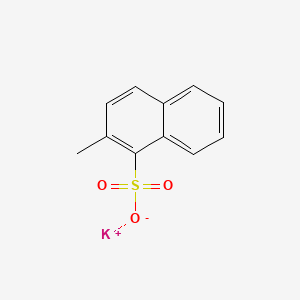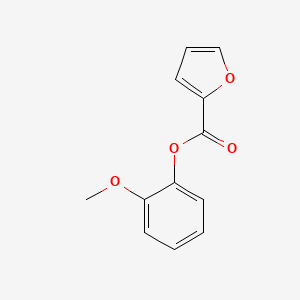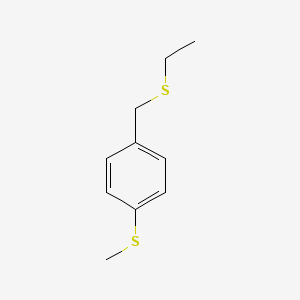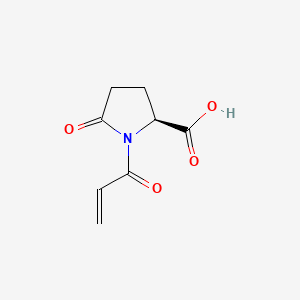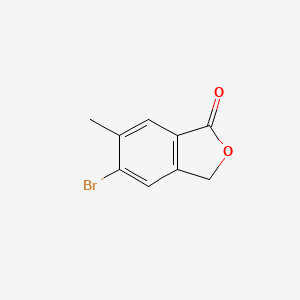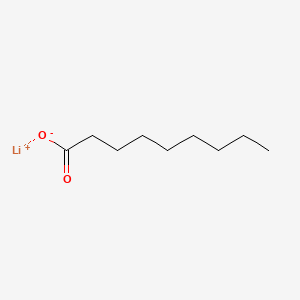
Hexamethylenediammonium sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethylenediammonium sulphate is an organic compound with the chemical formula C6H18N2O4S. It is a diammonium salt derived from hexamethylenediamine and sulfuric acid. This compound is known for its applications in various fields, including catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexamethylenediammonium sulphate can be synthesized through the reaction of hexamethylenediamine with sulfuric acid. The reaction typically involves mixing an aqueous solution of hexamethylenediamine with sulfuric acid under controlled temperature and pH conditions. The resulting product is then purified through crystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where hexamethylenediamine and sulfuric acid are combined. The reaction is carefully monitored to ensure optimal yield and purity. The product is then subjected to filtration and drying processes to obtain the final compound in its solid form.
Analyse Chemischer Reaktionen
Types of Reactions: Hexamethylenediammonium sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The diammonium groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of hexamethylenediamine oxides.
Reduction: Production of hexamethylenediamine and its derivatives.
Substitution: Formation of substituted hexamethylenediammonium compounds.
Wissenschaftliche Forschungsanwendungen
Hexamethylenediammonium sulphate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme catalysis and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Wirkmechanismus
The mechanism of action of hexamethylenediammonium sulphate involves its interaction with various molecular targets. The compound can bind to metal ions, facilitating catalytic reactions. In biological systems, it may interact with proteins and enzymes, influencing their activity and stability. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metals is a key aspect of its mechanism.
Vergleich Mit ähnlichen Verbindungen
Hexamethylenediammonium sulphate can be compared with other similar compounds, such as:
Hexamethylenediamine: The parent compound, which is used in the synthesis of this compound.
Ammonium Sulfate: Another diammonium salt with different applications and properties.
Tetraalkylammonium Salts: These compounds have similar structures but different functional groups, leading to varied reactivity and applications.
Eigenschaften
CAS-Nummer |
25779-20-8 |
|---|---|
Molekularformel |
C6H18N2O4S |
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
6-azaniumylhexylazanium;sulfate |
InChI |
InChI=1S/C6H16N2.H2O4S/c7-5-3-1-2-4-6-8;1-5(2,3)4/h1-8H2;(H2,1,2,3,4) |
InChI-Schlüssel |
LSKCMKSTINBAMW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC[NH3+])CC[NH3+].[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


